molecular formula C15H16N4O2S B4014761 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione

1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione

Cat. No. B4014761
M. Wt: 316.4 g/mol
InChI Key: CGHBASCAOXAUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione, also known as ITZ, is a triazole antifungal agent that has been widely used in the treatment of fungal infections. It belongs to the class of azole antifungal agents, which are known for their broad-spectrum activity against a variety of fungal species.

Mechanism of Action

1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has been shown to have minimal toxicity to human cells, with a low potential for drug interactions. However, it can cause liver toxicity in rare cases and should be used with caution in patients with liver disease.

Advantages and Limitations for Lab Experiments

1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has several advantages as an antifungal agent, including its broad-spectrum activity and low toxicity to human cells. However, its effectiveness can be limited by the development of drug resistance in fungal species.

Future Directions

Future research on 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione could focus on developing new formulations and delivery methods to increase its efficacy and reduce the risk of drug resistance. Additionally, further investigation into its potential use in combination therapy with other antifungal agents could lead to improved treatment options for fungal infections. Finally, more studies are needed to explore the potential use of 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione in the treatment of other conditions, such as cancer and inflammatory diseases.

Scientific Research Applications

1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has been extensively studied for its antifungal properties. It has been shown to be effective against a broad range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has also been investigated for its potential use in combination therapy with other antifungal agents, such as amphotericin B and fluconazole.

properties

IUPAC Name

1-(4-propan-2-ylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9(2)10-3-5-11(6-4-10)19-13(20)7-12(14(19)21)22-15-16-8-17-18-15/h3-6,8-9,12H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHBASCAOXAUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Reactant of Route 2
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Reactant of Route 4
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Reactant of Route 5
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione

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